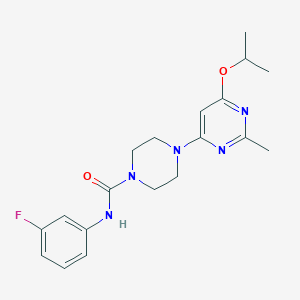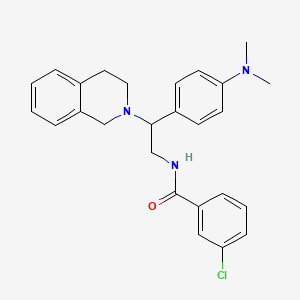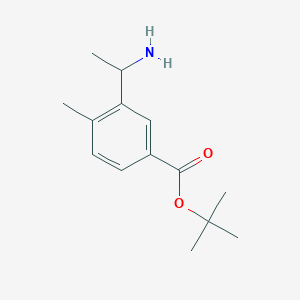![molecular formula C26H24N4O3S B2556393 6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide CAS No. 866013-49-2](/img/no-structure.png)
6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide is a useful research compound. Its molecular formula is C26H24N4O3S and its molecular weight is 472.56. The purity is usually 95%.
BenchChem offers high-quality 6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Inhibitory Activity
Compounds with structures similar to 6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide have been synthesized and evaluated for various biological activities. For instance, 6-phenylpyrazolo[3,4-d]pyrimidones have been described as specific inhibitors of cGMP-specific (type V) phosphodiesterase. These compounds show significant enzymatic and cellular activity and have been evaluated for their potential oral antihypertensive activity (Dumaitre & Dodic, 1996).
Anticancer Agents
Microwave-assisted synthesis has been utilized to create new fluorinated coumarin–pyrimidine hybrids as potent anticancer agents. These compounds were evaluated against human cancer cell lines, revealing significant cytotoxicity. This showcases the potential of structurally complex pyrimidine derivatives in cancer research (Hosamani, Reddy, & Devarajegowda, 2015).
Antitumor Activity
The synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine has demonstrated potent lipid-soluble inhibition of mammalian dihydrofolate reductase, indicating significant activity against specific tumors in preclinical models (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Antibacterial and Antifungal Agents
Benzothiazole pyrimidine derivatives have been synthesized and assessed for their antibacterial and antifungal activities. This research highlights the broad spectrum of biological activities that can be targeted with pyrimidine-based compounds, demonstrating their potential in developing new antimicrobial agents (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of a thieno[3,2-d]pyrimidine derivative with a cyanobenzyl derivative, followed by amidation with a phenylhexanamine derivative.", "Starting Materials": [ "2-cyanobenzaldehyde", "2-thiouracil", "ethyl acetoacetate", "phenylhydrazine", "hexanoyl chloride", "N,N-dimethylformamide", "triethylamine", "sodium hydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Condensation of 2-cyanobenzaldehyde with 2-thiouracil in ethanol to form 2-(2-cyanobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one", "Alkylation of 2-(2-cyanobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one with ethyl acetoacetate in the presence of sodium hydride and N,N-dimethylformamide to form ethyl 6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanoate", "Reduction of ethyl 6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanoate with sodium borohydride in methanol to form 6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanoic acid", "Amidation of 6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanoic acid with phenylhydrazine in the presence of triethylamine and hydrochloric acid to form 6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide" ] } | |
Numéro CAS |
866013-49-2 |
Nom du produit |
6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide |
Formule moléculaire |
C26H24N4O3S |
Poids moléculaire |
472.56 |
Nom IUPAC |
6-[1-[(2-cyanophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide |
InChI |
InChI=1S/C26H24N4O3S/c27-17-19-9-6-7-10-20(19)18-30-22-14-16-34-24(22)25(32)29(26(30)33)15-8-2-5-13-23(31)28-21-11-3-1-4-12-21/h1,3-4,6-7,9-12,14,16H,2,5,8,13,15,18H2,(H,28,31) |
Clé InChI |
LTGBYWQUTMVIRE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4C#N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2556310.png)
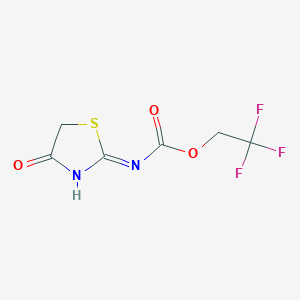

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide](/img/structure/B2556315.png)

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2556319.png)
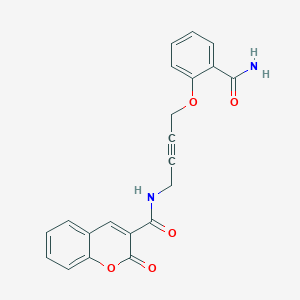

![2-[(Pyridin-4-yl)methoxy]propanoic acid hydrochloride](/img/structure/B2556326.png)
![Tert-butyl 2,2,5-trimethyl-4-[(prop-2-enoylamino)methyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B2556328.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2556329.png)
